
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol is a bicyclic compound that belongs to the class of naphthalene derivatives. . This compound is characterized by its unique chemical structure, which includes a fused ring system.
准备方法
The synthesis of 3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol involves several steps. One common method is the reduction of 1,4-methanonaphthalene-1(2H)-carboxylic acid. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.
化学反应分析
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert it into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
科学研究应用
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds due to its unique structure.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s analgesic properties could be attributed to its interaction with pain receptors and modulation of pain signaling pathways.
相似化合物的比较
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol can be compared with other naphthalene derivatives such as:
Tetralin: A similar bicyclic compound but lacks the carboxylic acid group.
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
1,2,3,4-Tetrahydronaphthalene: Another derivative with a fully saturated ring system.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various applications.
属性
CAS 编号 |
63113-13-3 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC 名称 |
tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-1-ol |
InChI |
InChI=1S/C12H14O/c13-12-7-5-9(6-8-12)10-3-1-2-4-11(10)12/h1-4,9,13H,5-8H2 |
InChI 键 |
AAPBPWQTPNDVJC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1C3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
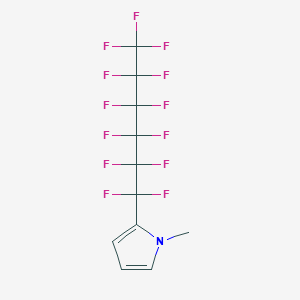
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)


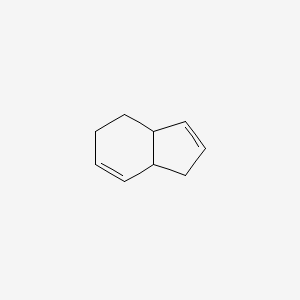
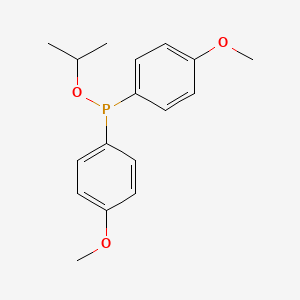
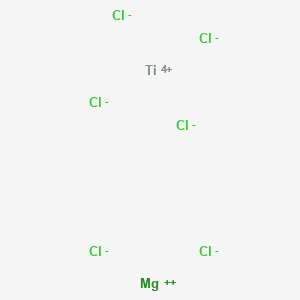
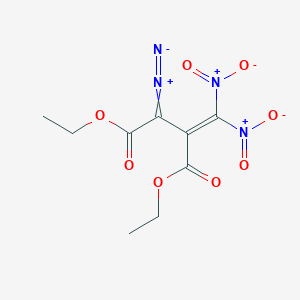
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
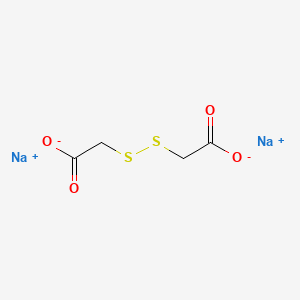

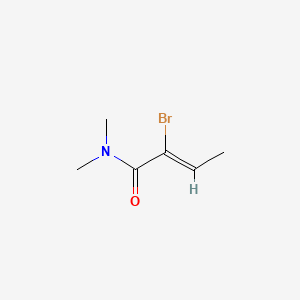
![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
